Methyl 4-(4-bromophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-bromophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H9BrO2S and a molecular weight of 297.17 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group at the 4-position and a carboxylate ester group at the 2-position of the thiophene ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(4-bromophenyl)thiophene-2-carboxylate can be synthesized through a multi-step process involving the bromination of thiophene derivatives followed by esterification. One common method involves the bromination of 4-phenylthiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-(4-bromophenyl)thiophene-2-carboxylic acid is then esterified with methanol in the presence of a dehydrating agent like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Formation of 4-(4-aminophenyl)thiophene-2-carboxylate or 4-(4-mercaptophenyl)thiophene-2-carboxylate.
Oxidation: Formation of 4-(4-bromophenyl)thiophene-2-carboxylate sulfoxide or sulfone.
Reduction: Formation of 4-(4-bromophenyl)thiophene-2-carboxylate alcohol.
Scientific Research Applications
Methyl 4-(4-bromophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-(4-bromophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the thiophene ring can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
- Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
Comparison: Methyl 4-(4-bromophenyl)thiophene-2-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its methoxy or amino analogs. Additionally, the ester group at the 2-position of the thiophene ring provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMJKVPBOOKHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374928 |
Source
|
Record name | methyl 4-(4-bromophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26137-07-5 |
Source
|
Record name | methyl 4-(4-bromophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26137-07-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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